![molecular formula C16H28N2O2 B2451783 N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}シクロブタンカルボキサミド CAS No. 2034587-70-5](/img/structure/B2451783.png)

N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}シクロブタンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

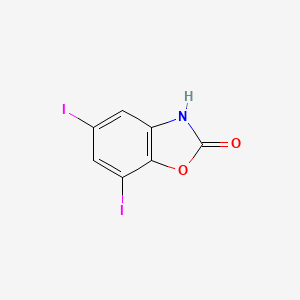

説明

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It is primarily used as an intermediate in organic synthesis and medicinal chemistry .

Synthesis Analysis

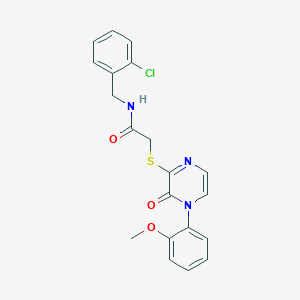

The synthesis of this compound involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran. The mixture is then cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature is raised to 0 degrees Celsius over 6 hours, and the reaction mixture is diluted with water and ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydro-2H-pyran ring attached to a piperidine ring via a methylene bridge. The piperidine nitrogen is also bonded to a cyclobutanecarboxamide group .Chemical Reactions Analysis

In organic transformations, the carbonyl group in “N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide” can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .科学的研究の応用

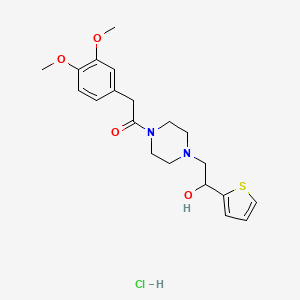

- 用途: N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}シクロブタンカルボキサミドは、経口活性のあるPKB阻害剤として最適化されています。 これは、密接に関連するキナーゼよりもPKBを選択的に標的とするため、潜在的な抗腫瘍剤となります .

- 用途: N-{[1-(オキサン-4-イル)ピペリジン-4-イル]メチル}シクロブタンカルボキサミド誘導体は、N-置換6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾオキサゾールとして合成できます .

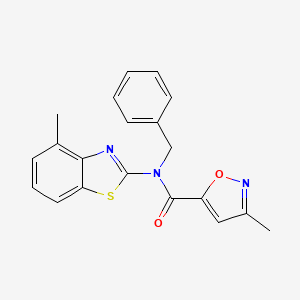

プロテインキナーゼB (Akt)阻害

1,3,4-オキサジアゾール合成

ベンゾオキサゾール誘導体

塩酸塩形態

Safety and Hazards

作用機序

Target of Action

Compounds with a piperidine nucleus, like the one , have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been reported to show a wide variety of biological activities . For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways , which play a crucial role in cellular response to low oxygen conditions.

Biochemical Pathways

For example, some piperidine derivatives have been found to activate HIF-1 pathways , which regulate the expression of several genes involved in angiogenesis, cell survival, glucose metabolism, and other processes critical for the adaptation to hypoxic conditions.

Pharmacokinetics

Piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells , indicating potential bioavailability.

Result of Action

Some piperidine derivatives have been reported to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

特性

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c19-16(14-2-1-3-14)17-12-13-4-8-18(9-5-13)15-6-10-20-11-7-15/h13-15H,1-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAIASXPZUCXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2451700.png)

![4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2451705.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)

![METHYL 4-{[(3-ETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2451715.png)

![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)